molecular formula C7H8BrNO B1600233 2-(Bromomethyl)-5-methoxypyridine CAS No. 209526-91-0

2-(Bromomethyl)-5-methoxypyridine

Cat. No. B1600233
M. Wt: 202.05 g/mol
InChI Key: BWJMXVLESLHVNR-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-5-methoxypyridine” is likely a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The bromomethyl group (-CH2Br) is a functional group involving a carbon-bromine bond. The methoxy group (-OCH3) is an alkyl group in this context .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-5-methoxypyridine” would likely consist of a pyridine ring, with a bromomethyl group attached at one position, and a methoxy group attached at another position .

Safety And Hazards

While specific safety and hazard data for “2-(Bromomethyl)-5-methoxypyridine” is not available, brominated compounds can often be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

While specific future directions for “2-(Bromomethyl)-5-methoxypyridine” are not available, brominated organic compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, future research may focus on exploring its potential applications in these areas.

properties

IUPAC Name

2-(bromomethyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJMXVLESLHVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462635
Record name 2-(Bromomethyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-methoxypyridine

CAS RN

209526-91-0
Record name 2-(Bromomethyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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